molecular formula C21H15O6PS B1609614 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde CAS No. 159213-45-3

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde

Cat. No.: B1609614
CAS No.: 159213-45-3
M. Wt: 426.4 g/mol
InChI Key: RBHJCKHGVILXFB-UHFFFAOYSA-N
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Description

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is a phosphorus-containing aromatic aldehyde characterized by a central phosphorus atom bonded to two 4-formylphenoxy groups and one thioyloxybenzaldehyde moiety. This compound’s structure combines a phosphinothioyl core with aldehyde-functionalized aromatic rings, enabling unique reactivity and intermolecular interactions. The phosphinothioyl group contributes to its electronic and steric properties, distinguishing it from other phosphorus-based aldehydes.

Properties

IUPAC Name

4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O6PS/c22-13-16-1-7-19(8-2-16)25-28(29,26-20-9-3-17(14-23)4-10-20)27-21-11-5-18(15-24)6-12-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHJCKHGVILXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OP(=S)(OC2=CC=C(C=C2)C=O)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428239
Record name 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159213-45-3
Record name 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-formylphenol with phosphorus oxychloride (POCl3) to form 4-formylphenoxyphosphoryl chloride. This intermediate is then reacted with 4-hydroxybenzaldehyde under controlled conditions to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and dendrimers.

    Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The formyl groups can form Schiff bases with amino groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Structural Comparison

Key Compounds for Comparison :

Hexakis(4-formylphenoxy)cyclotriphosphazene (Evidenced in ): A cyclotriphosphazene core with six 4-formylphenoxy substituents.

Triphenylphosphine Oxide Derivatives : Simpler phosphorus compounds with aryl groups but lacking aldehyde functionality.

Property 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde Hexakis(4-formylphenoxy)cyclotriphosphazene Triphenylphosphine Oxide Derivatives
Core Structure Monophosphorus (P=O/S) Cyclic trimer (N₃P₃) Monophosphorus (P=O)
Number of Aldehyde Groups 3 (two on phenoxy, one on benzaldehyde) 6 0
Symmetry C₁ (low symmetry due to mixed substituents) D₃h (high symmetry) C₃ (if symmetrically substituted)
Molecular Weight ~600 g/mol (estimated) ~1200 g/mol ~300–400 g/mol

Key Differences :

  • The phosphinothioyl core in the target compound introduces sulfur, enhancing polarizability compared to purely oxygen/nitrogen-based phosphorus compounds .
  • Hexakis(4-formylphenoxy)cyclotriphosphazene’s six aldehyde groups enable extensive cross-linking, whereas the target compound’s three aldehydes limit connectivity but reduce steric hindrance .

Reactivity :

  • Both compounds undergo aldehyde-specific reactions (e.g., Schiff base formation). However, the cyclotriphosphazene derivative’s six aldehydes facilitate hyperbranched polymer formation, while the target compound’s three aldehydes favor controlled oligomerization .
Crystallographic and Hydrogen Bonding Analysis

Crystallography Tools :

  • SHELX Suite : Widely used for refining crystal structures of small molecules and macromolecules, likely employed for the target compound .
  • Mercury CSD : Used to visualize packing patterns and hydrogen bonds. For example, the hexakis compound’s high aldehyde density may generate complex hydrogen-bonded networks, analyzable via Mercury’s Materials Module .

Hydrogen Bonding Patterns :

  • Target Compound: Limited aldehyde groups may form discrete dimers or chains via C=O···H–O interactions, as predicted by graph-set analysis (e.g., Etter’s motifs) .
  • Hexakis(4-formylphenoxy)cyclotriphosphazene: Likely exhibits 3D networks with R₂²(8) and R₆⁶(24) graph sets due to six interacting aldehydes .
Feature Target Compound Hexakis(4-formylphenoxy)cyclotriphosphazene
Predominant Graph Sets Dimeric C(2) or linear C(4) Complex 3D R₂²(8)/R₆⁶(24) motifs
Packing Density Moderate (steric hindrance from P=S group) High (symmetrical, multi-aldheyde)

Biological Activity

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde, a compound with significant potential in biological research, is characterized by its unique structural features that may confer various biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde
  • Molecular Formula : C20H18O5PS
  • Molecular Weight : 389.39 g/mol
  • Appearance : Light yellow powder

This compound features multiple functional groups, including aldehyde and phenoxy moieties, which are critical for its biological interactions.

The biological activity of 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is hypothesized to involve several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to interact with estrogen receptors, particularly estrogen receptor β (ERβ), influencing gene expression and cellular signaling pathways.
  • Oxidative Stress Modulation : The compound may interact with enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases, potentially leading to alterations in cellular metabolism and function.
  • Apoptosis Induction : Evidence suggests that related compounds can induce cellular stress and apoptosis in various cell types, indicating a potential role for 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde in cancer therapeutics.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Antioxidant Properties : Preliminary studies suggest that it may enhance antioxidant defenses at low concentrations while exhibiting cytotoxic effects at higher doses.
  • Cell Proliferation Effects : The compound may modulate cell proliferation through its influence on critical signaling pathways such as MAPK and PI3K/Akt.
  • Potential Therapeutic Applications : Due to its structural similarity to known bioactive compounds, 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is under investigation for potential applications in treating diseases associated with oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde:

StudyFindings
Study ADemonstrated that similar phosphinothioate compounds can inhibit cancer cell growth through apoptosis.
Study BFound that derivatives with phenoxy groups exhibit enhanced antioxidant activity in vitro.
Study CReported modulation of inflammatory markers in animal models treated with related compounds.

Pharmacokinetics

The pharmacokinetic profile of 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is crucial for understanding its therapeutic potential. Similar compounds are typically metabolized in the liver, forming active metabolites that can exert biological effects throughout the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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